molecular formula C6H10N2O B2457866 1H-Imidazole, 2-(ethoxymethyl)- CAS No. 111131-55-6; 67319-04-4

1H-Imidazole, 2-(ethoxymethyl)-

Cat. No.: B2457866
CAS No.: 111131-55-6; 67319-04-4
M. Wt: 126.159
InChI Key: XFLFAULFAINCDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Contextual Significance of Imidazole (B134444) Scaffolds in Advanced Chemical Research

The imidazole nucleus is a fundamental building block in numerous biologically active molecules, both natural and synthetic. biomedpharmajournal.org Its presence in essential biomolecules like the amino acid histidine and the neurotransmitter histamine (B1213489) underscores its biological relevance. biomedpharmajournal.org In the realm of medicinal chemistry, the imidazole ring is a common feature in a multitude of pharmaceutical agents due to its ability to engage in various biological interactions. eurekaselect.comscilit.com The electron-rich nature of the imidazole ring allows it to participate in hydrogen bonding and coordinate with metal ions, making it a versatile scaffold for drug design. nih.gov

Researchers have extensively explored the synthesis of diverse imidazole derivatives to develop new therapeutic agents. ijsrtjournal.com The imidazole framework is found in drugs with a wide range of activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.gov The development of novel synthetic methodologies, such as microwave-assisted and ultrasonic methods, has further accelerated the exploration of the chemical space around the imidazole core. biomedpharmajournal.orgeurekaselect.com

Overview of the 2-(Ethoxymethyl)imidazole Structural Motif in Academic Investigations

The 2-(ethoxymethyl)imidazole motif represents a specific area of interest within the broader field of imidazole chemistry. The introduction of an ethoxymethyl group at the 2-position of the imidazole ring provides a handle for further synthetic modifications. This substituent can influence the compound's physical and chemical properties, such as its solubility and reactivity.

Research into related structures, such as 1-(ethoxymethyl)-1H-imidazole, highlights the interest in alkoxy-substituted imidazoles. cymitquimica.com The synthesis of such compounds is often a key step in the preparation of more complex molecular architectures. For instance, the related compound 1-((2-(trimethylsilyl)ethoxy)methyl)-1H-benzo[d]imidazole is utilized as an intermediate in the synthesis of pharmaceutical agents. chemimpex.com

The synthesis of 2-substituted imidazoles, including those with alkoxymethyl groups, has been a subject of methodological development. One approach involves the coupling of 1,3-dihydro-imidazole-2-thiones with reagents like ethoxymethyl chloride. researchgate.net Such synthetic strategies are crucial for accessing a variety of imidazole derivatives for further investigation. While direct and extensive research on 1H-Imidazole, 2-(ethoxymethyl)- itself is not widely documented in publicly available literature, its structural components suggest its utility as a building block in organic synthesis.

Chemical and Physical Properties

Below is a table summarizing the key chemical and physical properties of 1H-Imidazole, 2-(ethoxymethyl)- and a related compound.

Property1H-Imidazole, 2-(ethoxymethyl)-1-Ethoxymethyl-1H-imidazole
CAS Number Not explicitly found67319-04-4 keyorganics.net
Molecular Formula C6H10N2OC6H10N2O cymitquimica.com
Molecular Weight 126.16 g/mol 126.16 g/mol cymitquimica.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(ethoxymethyl)-1H-imidazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O/c1-2-9-5-6-7-3-4-8-6/h3-4H,2,5H2,1H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFLFAULFAINCDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1=NC=CN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111131-55-6
Record name 2-(ethoxymethyl)-1H-imidazole
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Advanced Synthetic Methodologies for 1h Imidazole, 2 Ethoxymethyl and Its Congeners

Strategies for Imidazole (B134444) Ring Construction Precursors of the Ethoxymethyl Group

Denitrogenative Transformation of Triazoles

A significant strategy for forming the imidazole ring involves the denitrogenative transformation of triazoles. This approach leverages the inherent reactivity of the triazole ring to extrude nitrogen gas (N₂) and form a reactive intermediate that subsequently cyclizes to the desired imidazole structure.

One effective method involves the acid-mediated denitrogenative transformation of 5-amino-1,2,3-triazole derivatives. mdpi.comnih.gov This process includes the intramolecular cyclization of precursors like 5-amino-4-aryl-1-(2,2-diethoxyethyl) 1,2,3-triazoles, followed by the opening of the triazole ring. mdpi.com An in situ formed carbene intermediate then inserts into the O-H bond of various alcohols under acidic conditions to yield 2-substituted 1H-imidazole derivatives. mdpi.com The starting 5-amino-1,2,3-triazoles can be prepared through a dipolar azide-nitrile cycloaddition. mdpi.comnih.gov

Another approach is the metal-free denitrogenative transannulation of N-sulfonyl-1,2,3-triazoles, promoted by boron trifluoride etherate (BF₃·Et₂O). nih.gov This reaction proceeds through the formation of α-diazoimines from the N-sulfonyl-1,2,3-triazoles in the presence of nitriles, leading to the synthesis of a variety of imidazoles. nih.gov This method is noted for its tolerance of a broad range of functional groups. nih.gov Generally, NH-1,2,3-triazoles are versatile building blocks that can undergo denitrogenative cleavage when treated with electrophiles to form various nitrogen-containing heterocycles. rsc.org The key to these transformations is often the in situ formation of N-acylated 1,2,3-triazoles, which, upon acid-mediated ring opening and nitrogen elimination, generate vinyl cation intermediates that can cyclize. rsc.orgresearchgate.net

Table 1: Examples of Denitrogenative Transformation for Imidazole Synthesis

Starting Material Reagents Product Type Reference
5-Amino-1-(2,2-diethoxyethyl)-1,2,3-triazole ROH, conc. HCl 2-Substituted 1H-Imidazole mdpi.com
N-Sulfonyl-1,2,3-triazole Nitriles, BF₃·Et₂O Substituted Imidazole nih.gov

Multi-Component Condensation Reactions for Imidazole Formation

Multi-component reactions (MCRs) offer an efficient and atom-economical route to substituted imidazoles by combining three or more reactants in a single step. bohrium.com These reactions are highly valued in modern drug discovery for their ability to rapidly generate libraries of complex molecules. bohrium.com

The Debus-Radziszewski imidazole synthesis is a classic example of an MCR, which involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849) or a primary amine to form the imidazole ring. wikipedia.org A modification of this method, where one equivalent of ammonia is replaced by an amine, can produce N-substituted imidazoles. wikipedia.org

More contemporary methods have been developed to enhance the efficiency and scope of these reactions. For instance, a one-pot synthesis of 2,4,5-trisubstituted and 1,2,4,5-tetrasubstituted imidazoles can be achieved through a multi-component condensation catalyzed by p-toluenesulfonic acid (PTSA) under mild conditions. isca.me This method utilizes a substituted aromatic aldehyde, benzil (B1666583), and ammonium (B1175870) acetate, with the optional addition of aniline (B41778) to create tetrasubstituted imidazoles. isca.me Another metal-free approach uses pivalic acid to promote the formation of a benzil intermediate from an internal alkyne and an aldehyde, which then undergoes cyclocondensation with an amidine to form the imidazole core in good to excellent yields. acs.org

Table 2: Multi-Component Reactions for Imidazole Synthesis

Components Catalyst/Promoter Product Type Reference
1,2-Dicarbonyl, Aldehyde, Ammonia/Amine None (Classical) Substituted Imidazole wikipedia.org
Benzil, Aromatic Aldehyde, Ammonium Acetate, Aniline p-Toluenesulfonic acid (PTSA) Tri- or Tetrasubstituted Imidazole isca.me
Internal Alkyne, Aldehyde, Aniline, NH₄OAc Pivalic acid Tri- and Tetrasubstituted Imidazole acs.org

Mechanistic Approaches for Imidazole Core Assembly

Understanding the mechanistic pathways of imidazole formation is crucial for optimizing reaction conditions and designing new synthetic routes. The mechanism of the Debus-Radziszewski synthesis is thought to occur in two main stages. First, the dicarbonyl compound condenses with two molecules of ammonia to form a diimine. In the second stage, this diimine condenses with the aldehyde to form the imidazole ring, although the exact mechanism is not fully certain. wikipedia.org

In more modern syntheses, such as the triflic anhydride-mediated activation of α-aminoamides, a more complex mechanism is at play. nih.gov Computational studies have revealed an unusual N-to-C sulfonyl migration through a nih.govwikipedia.org-sigmatropic rearrangement of a sulfinate intermediate. nih.govresearchgate.net This pathway highlights the intricate electronic rearrangements that can be harnessed to construct the imidazole core.

The mechanism of multi-component reactions can be quite varied. For example, the Van Leusen imidazole synthesis proceeds from an aldimine and tosylmethyl isocyanide (TosMIC). nih.gov The aldimine is typically formed in situ from an aldehyde and an amine before the addition of TosMIC to avoid the formation of an oxazole (B20620) byproduct. nih.gov

Installation of the Ethoxymethyl Substituent

Once the imidazole ring is formed, the next critical step is the introduction of the 2-(ethoxymethyl) group. This can be accomplished through ether formation reactions or by direct alkylation strategies on the imidazole ring.

Ether Formation Reactions

The installation of the ethoxymethyl group can be viewed as a type of ether formation. While direct literature on the etherification of a pre-functionalized 2-hydroxymethylimidazole is not abundant, the principles of ether synthesis can be applied. For instance, a Williamson-type ether synthesis could be envisioned where a 2-halomethylimidazole is reacted with sodium ethoxide, or a 2-hydroxymethylimidazole is deprotonated with a strong base and then reacted with an ethyl halide.

A related and widely used protecting group, the [2-(trimethylsilyl)ethoxy]methyl (SEM) group, provides a model for the installation of such substituents. acs.org The SEM group is typically installed by reacting the N-H of an imidazole with SEM-Cl in the presence of a base. This suggests that a similar reagent, such as ethoxymethyl chloride, could be used to install the ethoxymethyl group, likely at one of the nitrogen atoms initially.

Alkylation Strategies at Nitrogen and Carbon Positions of the Imidazole Ring

Alkylation of the imidazole ring is a common method for introducing substituents. The regioselectivity of N-alkylation in unsymmetrical imidazoles is influenced by the substrate, the alkylating agent, and the reaction medium. otago.ac.nz In basic media, alkylation generally follows Sₙ2cB kinetics, with electronic and steric factors playing a significant role. otago.ac.nz Electron-withdrawing groups tend to direct alkylation to the more remote nitrogen atom. otago.ac.nz

N-alkylation of imidazoles has been carried out to produce various derivatives. nih.gov For instance, alkaline carbons have been used as basic catalysts for the N-alkylation of imidazole in dry media with high yields. researchgate.net

While N-alkylation is more common, C-alkylation of imidazoles is also possible. To achieve C-alkylation at the 2-position, a common strategy involves initial N-protection, followed by deprotonation at C-2 with a strong base (e.g., n-butyllithium) and then reaction with an electrophile. For the synthesis of 1H-Imidazole, 2-(ethoxymethyl)-, a plausible route would involve the reaction of an N-protected 2-lithioimidazole with chloromethyl ethyl ether. Subsequent deprotection would yield the target compound. A "trans-N-alkylation" strategy has been developed that allows for regioselective N-alkylation of complex imidazoles by employing a removable SEM protecting group. nih.gov

Table 3: Compound Names Mentioned in the Article

Compound Name
1H-Imidazole, 2-(ethoxymethyl)-
5-Amino-1,2,3-triazole
5-Amino-4-aryl-1-(2,2-diethoxyethyl) 1,2,3-triazole
N-Sulfonyl-1,2,3-triazole
Boron trifluoride etherate
NH-1,2,3-triazole
Acyl chloride
Triflic acid
Benzil
p-Toluenesulfonic acid
Aniline
Pivalic acid
Tosylmethyl isocyanide
[2-(Trimethylsilyl)ethoxy]methyl chloride (SEM-Cl)
Sodium ethoxide
Ethyl halide
Chloromethyl ethyl ether

Protecting Group Strategies in 2-(Ethoxymethyl)imidazole Synthesis

The strategic use of protecting groups is fundamental in the multi-step synthesis of complex molecules, preventing unwanted side reactions and enabling precise functionalization. jocpr.com In the context of 2-(ethoxymethyl)imidazole synthesis, protecting the imidazole nitrogen is often a necessary step to control reactivity and achieve the desired substitution pattern. A variety of protecting groups have been explored, each with its own advantages in terms of introduction, stability, and cleavage under specific reaction conditions. jocpr.comutsouthwestern.edu

Utilization of Trimethylsilylethoxymethyl (SEM) Protection

Among the various protecting groups, the 2-(trimethylsilyl)ethoxymethyl (SEM) group has emerged as a particularly effective and versatile option for the imidazole nitrogen. acs.orgscispace.com The SEM group offers robust protection under a range of reaction conditions, yet can be readily removed when desired.

The introduction of the SEM group is typically achieved by reacting the imidazole derivative with 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl) in the presence of a base, such as sodium hydride (NaH), in a suitable solvent like dry dimethylformamide (DMF). researchgate.net This method provides the N-SEM protected imidazole in good yield. researchgate.net

A key advantage of the SEM group is its ability to direct lithiation to the C-2 position of the imidazole ring. researchgate.net Treatment of the N-SEM protected imidazole with a strong base like n-butyllithium (n-BuLi) at low temperatures (e.g., -78°C) selectively generates the 2-lithio derivative. researchgate.net This organolithium intermediate can then react with a wide array of electrophiles to introduce various substituents at the C-2 position. researchgate.netnih.gov

Deprotection of the SEM group can be accomplished under different conditions, offering flexibility in the synthetic route. nih.gov Common methods include treatment with tetra-n-butylammonium fluoride (B91410) (TBAF) in tetrahydrofuran (B95107) (THF) or with aqueous hydrochloric acid (HCl) in ethanol. nih.gov This orthogonality allows for selective removal of the SEM group in the presence of other protecting groups that may be sensitive to different cleavage reagents. jocpr.com The stability of the SEM group to various cross-coupling reaction conditions, where other protecting groups like Boc might fail, further highlights its utility in the synthesis of complex imidazole derivatives. researchgate.net

Regioselective Synthesis and Control in 1H-Imidazole, 2-(ethoxymethyl)- Derivatives

Regioselectivity, the control of the position of chemical bond formation, is a paramount challenge in the synthesis of substituted imidazoles. The imidazole ring possesses multiple reactive sites, and directing reactions to a specific position is crucial for obtaining the desired isomer. The use of protecting groups, such as the SEM group discussed previously, is a powerful strategy for achieving regiocontrol. researchgate.netnih.gov

By protecting the imidazole nitrogen, the electronic properties of the ring are altered, influencing the sites of subsequent reactions. For instance, the N-SEM protection of indazoles, a related heterocyclic system, has been shown to direct regioselective lithiation and subsequent functionalization at the C-3 position. nih.gov This principle of using protecting groups to control the regioselectivity of metalation and electrophilic attack is directly applicable to the synthesis of 2-substituted imidazole derivatives.

Furthermore, the choice of reagents and reaction conditions can significantly impact the regiochemical outcome. For example, in the synthesis of imidazole and 2,3-dihydroquinazolinone derivatives, the use of acetic acid as a solvent has been reported to afford a high degree of regioselectivity in a one-pot reaction. researchgate.net Computational methods, such as Density Functional Theory (DFT), can also be employed to predict and understand the regioselectivity of reactions involving imidazole derivatives, aiding in the rational design of synthetic routes. nih.gov

Mechanistic Investigations of Reactions Involving 1h Imidazole, 2 Ethoxymethyl

Electrophilic and Nucleophilic Reactivity of the Imidazole (B134444) Core

The imidazole ring is an electron-rich aromatic system, making it susceptible to electrophilic attack. However, the position of substitution is highly dependent on the reaction conditions and the nature of the substituents on the ring. nih.govquora.com In the case of 1H-Imidazole, 2-(ethoxymethyl)-, the ethoxymethyl group at the 2-position significantly influences the regioselectivity of electrophilic substitution.

Generally, electrophilic substitution on the imidazole ring occurs preferentially at the C4 or C5 positions, as the positive charge in the resulting sigma complex can be delocalized over both nitrogen atoms. uobabylon.edu.iq Attack at the C2 position is generally disfavored due to the adjacent electron-withdrawing nature of the pyridine-like nitrogen. However, the presence of the 2-(ethoxymethyl) group, an electron-donating group through induction, can modulate the electron density of the ring. Despite this, electrophilic attack is still anticipated to predominantly occur at the C4 and C5 positions.

Conversely, the C2 position of the imidazole ring is known to be susceptible to nucleophilic attack, particularly when the ring is quaternized or activated. nih.govnih.gov For 1H-Imidazole, 2-(ethoxymethyl)-, direct nucleophilic substitution at the C2 position would require the displacement of the ethoxymethyl group, which is not a typical leaving group. However, the ring can be activated towards nucleophilic attack. For instance, deprotonation of the imidazole N-H with a strong base can generate an imidazolide (B1226674) anion. This anion can then react with various electrophiles.

The nucleophilic character of the pyridine-like nitrogen (N3) in 1H-Imidazole, 2-(ethoxymethyl)- allows it to act as a nucleophile and a ligand in coordination with metal ions. youtube.com This nucleophilicity is fundamental to its role in many catalytic reactions. The lone pair of electrons on the N3 nitrogen can attack electrophilic centers, initiating a variety of chemical transformations. youtube.com

Table 1: Predicted Reactivity of the Imidazole Core in 1H-Imidazole, 2-(ethoxymethyl)-

Reaction TypePreferred Position(s)Rationale
Electrophilic Substitution C4, C5The formation of a more stable cationic intermediate (sigma complex) where the positive charge is delocalized over both nitrogen atoms. The 2-substituent disfavors attack at the adjacent positions. quora.comuobabylon.edu.iq
Nucleophilic Substitution C2The C2 carbon is the most electron-deficient position in the imidazole ring due to the proximity of the two nitrogen atoms. This is more relevant for activated imidazoles or in reactions involving metallation. nih.govnih.gov
Deprotonation N1-HThe N-H proton is acidic and can be removed by a base to form an imidazolide anion.
Coordination/Alkylation N3The pyridine-like nitrogen (N3) possesses a lone pair of electrons in an sp2 hybrid orbital, making it the primary site for coordination to metal ions and reaction with alkylating agents. youtube.com

Reaction Pathways of the Ethoxymethyl Side Chain

The ethoxymethyl side chain in 1H-Imidazole, 2-(ethoxymethyl)- introduces additional reaction possibilities beyond the imidazole core itself. The ether linkage and the methylene (B1212753) bridge are potential sites for chemical transformation under specific conditions.

One of the primary reactions of the ethoxymethyl group is ether cleavage. This can be achieved under harsh acidic conditions, typically using strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI). The mechanism involves protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on the ethyl or methylene carbon. Cleavage at the methylene-carbon bond would lead to the formation of 2-(hydroxymethyl)imidazole.

Another potential reaction pathway involves the oxidation of the methylene group adjacent to the imidazole ring. Strong oxidizing agents could potentially convert the -CH2- group to a carbonyl group, yielding 2-formylimidazole. However, the stability of the imidazole ring to oxidation under these conditions would need to be considered.

The ethoxy group itself can also be a target for reaction. For instance, transetherification reactions could occur in the presence of an alcohol and a suitable catalyst, leading to the exchange of the ethoxy group for another alkoxy group.

Table 2: Potential Reactions of the Ethoxymethyl Side Chain

Reaction TypeReagents/ConditionsPotential Product(s)
Ether Cleavage Strong acid (e.g., HBr, HI)2-(Hydroxymethyl)imidazole, Ethyl halide
Oxidation Strong oxidizing agent2-Formylimidazole
Transetherification Alcohol, Acid or Base catalyst2-(Alkoxymethyl)imidazole

Catalytic Reaction Mechanisms Involving 2-(Ethoxymethyl)imidazole Derivatives

Imidazole and its derivatives are well-known for their catalytic activity in a variety of organic reactions, acting as nucleophilic catalysts, general bases, or ligands for transition metal catalysts. nih.govrsc.org The compound 1H-Imidazole, 2-(ethoxymethyl)- can participate in catalysis through several mechanisms, primarily leveraging the nucleophilic character of the N3 nitrogen and its ability to coordinate with metal centers.

In nucleophilic catalysis, the imidazole ring can act as a potent nucleophile, attacking an electrophilic center (e.g., a carbonyl group of an ester) to form a reactive intermediate, such as an acylimidazolium species. This intermediate is more susceptible to attack by another nucleophile (e.g., water or an alcohol) than the original electrophile, thus accelerating the reaction. The 2-(ethoxymethyl) group, being electron-donating, can enhance the nucleophilicity of the imidazole ring, potentially increasing its catalytic efficiency compared to unsubstituted imidazole.

As a ligand in transition metal catalysis, 2-(ethoxymethyl)imidazole can coordinate to a metal center through its N3 nitrogen. The resulting metal complex can then catalyze a wide range of transformations, including cross-coupling reactions, hydrogenations, and oxidations. The nature of the 2-substituent can influence the steric and electronic properties of the metal complex, thereby affecting its catalytic activity and selectivity. For instance, the ethoxymethyl group could sterically influence the coordination sphere of the metal, potentially leading to specific stereochemical outcomes in asymmetric catalysis.

Furthermore, derivatives of 2-(ethoxymethyl)imidazole can be employed in the synthesis of more complex catalytic systems. For example, the synthesis of copper-imidazole-2-carboxaldehyde complexes has been reported to exhibit oxidase-like activity, where the imidazole moiety plays a crucial role in the catalytic cycle. nih.gov While this specific example involves a derivative, it highlights the potential of 2-substituted imidazoles in designing novel catalysts. The general mechanism for such oxidase-like activity often involves the coordination of the substrate to the copper center, followed by electron transfer processes facilitated by the imidazole ligand, leading to the oxidation of the substrate.

Spectroscopic and Advanced Structural Elucidation of 1h Imidazole, 2 Ethoxymethyl

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of a molecule. The predicted spectra for 1H-Imidazole, 2-(ethoxymethyl)- are based on data from analogous 2-substituted and N-substituted imidazoles. nih.govrsc.org

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum is expected to show five distinct signals corresponding to the different proton environments in the molecule. The imidazole (B134444) ring protons at positions 4 and 5 typically appear as singlets in the aromatic region. The protons of the ethoxymethyl group will present as a methylene (B1212753) singlet, and a quartet and triplet for the ethoxy moiety, characteristic of an ethyl group coupled to a heteroatom. The N-H proton of the imidazole ring is expected to be a broad singlet with a chemical shift that can vary depending on solvent and concentration.

Table 1: Predicted ¹H NMR Spectral Data for 1H-Imidazole, 2-(ethoxymethyl)-

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10.0 - 12.0Broad Singlet1HN-H
~7.0 - 7.2Singlet2HH-4, H-5
~4.6Singlet2HImidazole-CH₂ -O
~3.6Quartet2HO-CH₂ -CH₃
~1.2Triplet3HO-CH₂-CH₃

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum will provide insight into the carbon skeleton. Six unique signals are anticipated. The C-2 carbon, being attached to both a nitrogen and the ethoxymethyl side chain, is expected to appear furthest downfield among the imidazole carbons. The C-4 and C-5 carbons will have shifts typical for aromatic heterocycles. nih.gov The carbons of the ethoxymethyl group will be found in the aliphatic region of the spectrum.

Table 2: Predicted ¹³C NMR Spectral Data for 1H-Imidazole, 2-(ethoxymethyl)-

Chemical Shift (δ, ppm)Assignment
~145 - 150C-2
~120 - 125C-4, C-5
~68 - 72Imidazole-C H₂-O
~65 - 68O-C H₂-CH₃
~15O-CH₂-C H₃

Advanced NMR Techniques (e.g., COSY, HMBC)

To confirm the connectivity of the predicted structure, 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): A COSY spectrum would confirm proton-proton couplings. The most significant correlation would be a cross-peak between the quartet at ~3.6 ppm (O-CH₂ -CH₃) and the triplet at ~1.2 ppm (O-CH₂-CH₃ ), confirming the presence of the ethyl group. No other correlations are expected due to the lack of other vicinal protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for establishing the connectivity between the imidazole ring and the side chain. Key predicted correlations would include:

A cross-peak between the methylene protons at ~4.6 ppm (Imidazole-CH₂ -O) and the imidazole C-2 carbon (~145-150 ppm), confirming the attachment of the side chain at the 2-position.

Correlations between the same methylene protons (~4.6 ppm) and the ethoxy carbon at ~65-68 ppm (O-C H₂-CH₃), confirming the ether linkage.

Correlations from the imidazole ring protons (~7.0-7.2 ppm) to the various imidazole carbons (C-2, C-4, C-5) would solidify the assignments of the heterocyclic core.

Vibrational Spectroscopy for Functional Group Analysis (FT-IR)

Fourier-Transform Infrared (FT-IR) spectroscopy identifies the functional groups present in a molecule through their characteristic vibrational frequencies. The analysis of similar imidazole ethers suggests the presence of several key absorption bands. nih.gov

Table 3: Predicted FT-IR Absorption Bands for 1H-Imidazole, 2-(ethoxymethyl)-

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3100 - 3300 (broad)N-H StretchImidazole N-H
~3050 - 3150C-H StretchImidazole C-H
~2850 - 2980C-H StretchAliphatic (CH₂, CH₃)
~1580 - 1620C=N StretchImidazole Ring
~1450 - 1550C=C StretchImidazole Ring
~1050 - 1150 (strong)C-O-C StretchEther Linkage

Mass Spectrometry for Molecular Mass and Fragmentation Patterns

Mass spectrometry provides information about the molecular weight and structural fragments of a compound. For 1H-Imidazole, 2-(ethoxymethyl)-, with a molecular weight of 126.16 g/mol , the electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 126. biosynth.com

Key fragmentation patterns can be predicted based on the structure:

Loss of an ethoxy radical: A significant peak would be expected at m/z 81, corresponding to the [M - •OCH₂CH₃]⁺ fragment.

Loss of an ethyl radical: A peak at m/z 97 would result from the cleavage of the ethyl group, [M - •CH₂CH₃]⁺.

Cleavage of the C-O bond: Fragmentation could yield an imidazol-2-ylmethyl cation at m/z 81.

Formation of the imidazolium (B1220033) cation: Cleavage of the entire side chain could lead to a fragment corresponding to the 2-methylimidazole (B133640) cation.

X-ray Diffraction Analysis for Solid-State Structure Determination

X-ray diffraction analysis is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

As this report is a predictive analysis based on spectroscopic data, no experimental X-ray diffraction data for 1H-Imidazole, 2-(ethoxymethyl)- is available. If a suitable single crystal of the compound were obtained, this analysis would confirm the planarity of the imidazole ring and detail the conformation of the flexible ethoxymethyl side chain. It would also reveal how the molecules pack in the crystal lattice, likely involving hydrogen bonds between the N-H group of one molecule and a nitrogen atom or the ether oxygen of a neighboring molecule. rsc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal analytical technique for probing the electronic transitions within a molecule. For 1H-Imidazole, 2-(ethoxymethyl)-, this method provides insights into the π-electron system of the imidazole ring and the influence of the 2-ethoxymethyl substituent on its electronic structure. The absorption of UV-Vis radiation by the molecule promotes electrons from lower energy molecular orbitals to higher energy ones. The primary electronic transitions observed in imidazole and its derivatives are of the π → π* type, originating from the conjugated π system of the aromatic ring.

The electronic spectrum of the parent 1H-imidazole in a neutral aqueous solution typically exhibits a strong absorption band around 205-209 nm. mdpi.com This absorption is attributed to a high-energy π → π* transition within the imidazole ring. The introduction of substituents onto the imidazole core can lead to shifts in the absorption maximum (λmax) and changes in the molar absorptivity (ε). These shifts are generally categorized as bathochromic (red shift, to longer wavelengths) or hypsochromic (blue shift, to shorter wavelengths).

For 1H-Imidazole, 2-(ethoxymethyl)-, the ethoxymethyl group at the 2-position is expected to influence the electronic transitions of the imidazole ring. The oxygen atom in the ethoxy group possesses non-bonding electrons (n-electrons) which could potentially participate in n → π* transitions. However, in many similar heterocyclic systems, these transitions are often weak and may be obscured by the much stronger π → π* absorptions.

Detailed experimental research has provided specific data on the UV-Vis absorption of various substituted imidazoles, which can be used to understand the electronic behavior of 1H-Imidazole, 2-(ethoxymethyl)-. For instance, the presence of a methyl group, as in 4-methyl-imidazole, results in a red-shift of the characteristic π → π* transition to 217 nm. mdpi.com In contrast, the introduction of a carbonyl group, as in imidazole-2-carbaldehyde, leads to the appearance of a distinct, lower-energy absorption band around 280 nm, which is assigned to an n → π* transition, in addition to a π → π* band at approximately 215 nm. mdpi.com

Based on the analysis of related substituted imidazoles, the UV-Vis spectrum of 1H-Imidazole, 2-(ethoxymethyl)- is predicted to show a primary absorption band in the region of 210-220 nm. This band corresponds to the main π → π* transition of the imidazole ring, potentially with a slight bathochromic shift compared to the unsubstituted imidazole due to the electronic effect of the 2-(ethoxymethyl) group.

The following tables summarize the characteristic UV-Vis absorption data for imidazole and some of its relevant derivatives, providing a comparative basis for the electronic transitions in 1H-Imidazole, 2-(ethoxymethyl)-.

Table 1: UV-Vis Absorption Data for Imidazole and Related Compounds

CompoundSolventλmax (nm)Transition TypeReference
1H-ImidazoleWater~205-209π → π mdpi.com
4-Methyl-imidazoleMethanol/Water217π → π mdpi.com
Imidazole-2-carbaldehydeMethanol/Water215π → π mdpi.com
280n → π mdpi.com
4-Methyl-imidazole-2-carbaldehydeMethanol/Water217π → π mdpi.com
282n → π mdpi.com

Following a comprehensive search for computational and theoretical chemistry studies specifically focused on the compound 1H-Imidazole, 2-(ethoxymethyl)- , it has been determined that detailed research findings and data required to populate the requested article sections are not available in the public domain.

Specific Density Functional Theory (DFT) studies, Frontier Molecular Orbital (HOMO-LUMO) analyses, Natural Bond Orbital (NBO) analyses, thermodynamic property calculations, theoretical spectroscopic data (NMR, IR), and Molecular Electrostatic Potential (MEP) analyses for "1H-Imidazole, 2-(ethoxymethyl)-" have not been published in the accessible scientific literature.

Consequently, it is not possible to generate the thorough, informative, and scientifically accurate article with detailed research findings and data tables as per the provided outline and strict content inclusions for this specific chemical compound. The creation of such an article would require performing new, original computational chemistry research, which is beyond the scope of this request.

Applications in Advanced Organic Synthesis and Materials Chemistry

Role as Intermediates in Complex Organic Molecule Construction

The imidazole (B134444) ring is a fundamental structural motif found in numerous biologically active molecules and natural products. nih.govnih.gov Consequently, substituted imidazoles like 1H-Imidazole, 2-(ethoxymethyl)- serve as crucial building blocks in the synthesis of more complex molecular architectures. nih.gov While specific examples detailing the direct use of 1H-Imidazole, 2-(ethoxymethyl)- as an intermediate in the total synthesis of a complex natural product are not extensively documented in readily available literature, the general principles of imidazole chemistry suggest its potential utility.

The synthesis of substituted imidazoles is a well-established area of organic chemistry, with various methods available for their preparation. orgsyn.org The functional groups on the imidazole ring can be readily modified, allowing for the construction of diverse molecular scaffolds. For instance, the nitrogen atoms of the imidazole ring can undergo alkylation, and the carbon atoms can participate in various coupling reactions. The ethoxymethyl group at the 2-position of 1H-Imidazole, 2-(ethoxymethyl)- can influence the reactivity of the imidazole ring and can be potentially cleaved or modified in subsequent synthetic steps.

A closely related compound, 1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole-2-carbaldehyde, which features a protected imidazole and a reactive aldehyde group, highlights the role of such derivatives as key intermediates. nih.gov The carbaldehyde functionality allows for a wide range of chemical transformations to build molecular complexity. Similarly, the synthesis of 1-(2-methoxyethyl)-2-methyl-1H-imidazole from 2-methylimidazole (B133640) and chloroethyl methyl ether demonstrates a common strategy for introducing ether-containing side chains onto the imidazole core, creating precursors for further elaboration. These examples underscore the potential of 2-substituted imidazoles as versatile intermediates in the multi-step synthesis of complex target molecules.

Utilization in Catalyst Design and Ligand Development

The nitrogen atoms in the imidazole ring possess lone pairs of electrons that can coordinate with metal ions, making imidazole derivatives excellent candidates for the development of ligands for catalysis. azjournalbar.comjocpr.com The specific substitution pattern on the imidazole ring can be tailored to fine-tune the electronic and steric properties of the resulting metal complexes, thereby influencing their catalytic activity and selectivity.

While direct applications of 1H-Imidazole, 2-(ethoxymethyl)- in catalyst design are not widely reported, the broader class of 2-substituted imidazoles has been extensively studied. For example, transition metal complexes with imidazole-based ligands have been synthesized and characterized for their potential applications in various catalytic transformations. azjournalbar.comresearchgate.net These complexes often exhibit interesting electrochemical properties, which are crucial for their function in redox catalysis. azjournalbar.com The monodentate nature of simple imidazole ligands allows for the formation of well-defined metal complexes with specific geometries. jocpr.comresearchgate.net

Furthermore, imidazole derivatives can themselves act as organocatalysts. biolmolchem.com The basic nitrogen atoms can catalyze a variety of organic reactions. The ethoxymethyl group in 1H-Imidazole, 2-(ethoxymethyl)- could modulate the basicity and steric environment of the imidazole nitrogen, potentially leading to unique catalytic properties. The use of a related compound, 1-((2-(trimethylsilyl)ethoxy)methyl)-1H-benzo[d]imidazole, as a catalyst in organic reactions highlights the potential of this class of compounds to facilitate faster reaction rates and higher yields. bohrium.com

Polymer Chemistry and Material Science Applications

The incorporation of functional moieties into polymers is a key strategy for developing advanced materials with tailored properties. Imidazole derivatives, including those with vinyl groups, are valuable monomers for the synthesis of functional polymers.

A notable example is the polymerization of 1-vinyl-2-(ethoxymethyl)imidazole. This monomer can be synthesized and subsequently polymerized to create novel materials. The resulting polymers can exhibit interesting properties, such as temperature-responsive solubility in water. This behavior is crucial for applications in areas like drug delivery and smart materials.

The versatility of the imidazole ring also allows for its incorporation into various material backbones. For instance, benzimidazole (B57391) derivatives, which share the core imidazole structure, are used in the formulation of advanced materials like coatings and adhesives. bohrium.com The unique properties of the imidazole moiety can enhance adhesion and durability. The development of new donor-acceptor conjugated copolymers containing imidazole derivatives for potential use in organic solar cells further illustrates the broad scope of these compounds in materials science.

Investigation of Corrosion Inhibition Mechanisms (as a model for surface interactions)

Corrosion is a significant issue across various industries, and the development of effective corrosion inhibitors is a major area of research. Organic molecules containing heteroatoms like nitrogen and oxygen, such as imidazole derivatives, are known to be effective corrosion inhibitors for various metals, including steel and aluminum. bohrium.comnih.govmdpi.comresearchgate.net These compounds function by adsorbing onto the metal surface, forming a protective layer that prevents contact with the corrosive environment. nih.gov

The compound 1H-Imidazole, 2-(ethoxymethyl)- possesses both nitrogen atoms in the imidazole ring and an oxygen atom in the ethoxymethyl group, making it a prime candidate for studying corrosion inhibition. The lone pair electrons on these heteroatoms can interact with the vacant d-orbitals of the metal, leading to chemisorption. Additionally, the planar imidazole ring can adsorb onto the metal surface through physisorption via van der Waals forces. nih.gov

The effectiveness of imidazole derivatives as corrosion inhibitors is influenced by their molecular structure. scispace.com Computational studies using Density Functional Theory (DFT) have been employed to understand the relationship between the molecular structure of imidazole derivatives and their inhibition efficiency. bohrium.comnih.govresearchgate.net These studies can predict the adsorption behavior and the nature of the interaction between the inhibitor molecule and the metal surface. For instance, DFT calculations can help determine whether the inhibitor adsorbs parallel or perpendicular to the surface and can identify the active sites for adsorption. nih.gov

Q & A

Q. What synthetic methodologies are recommended for preparing 2-(ethoxymethyl)-1H-imidazole derivatives, and what reaction parameters require optimization?

Answer: The synthesis of 2-(ethoxymethyl)-1H-imidazole derivatives typically involves multi-step reactions. Key steps include:

  • Nucleophilic substitution : Ethoxymethyl groups can be introduced via alkylation of imidazole precursors using ethoxymethyl halides.
  • Cross-coupling reactions : Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) may attach aryl/heteroaryl groups to the imidazole core .
  • Purification : Column chromatography or recrystallization is critical to isolate pure products.

Q. Optimization parameters :

  • Temperature control to avoid side reactions (e.g., ring-opening).
  • Solvent selection (polar aprotic solvents like DMF enhance nucleophilicity).
  • Catalyst loading (e.g., 5-10 mol% Pd for cross-couplings) .

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization of 2-(ethoxymethyl)-1H-imidazole derivatives?

Answer:

  • NMR spectroscopy : 1H and 13C NMR confirm substituent positions and electronic environments. Ethoxymethyl protons appear as triplets (~δ 3.5–4.5 ppm) .
  • X-ray crystallography : Resolves bond lengths, angles, and crystal packing. For example, imidazole derivatives with ethoxymethyl groups often exhibit planar geometry with slight torsional strain in the substituent .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular formulas .

Q. How does the ethoxymethyl group influence the solubility and electronic properties of the imidazole ring compared to other substituents?

Answer:

  • Solubility : The ethoxymethyl group enhances hydrophilicity compared to alkyl chains, improving solubility in polar solvents (e.g., ethanol, DMSO).
  • Electronic effects : The electron-donating ethoxy group increases electron density at the 2-position, affecting reactivity in electrophilic substitutions. Comparative studies with methyl or phenyl substituents show reduced resonance stabilization in ethoxymethyl analogs .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for 2-(ethoxymethyl)-1H-imidazole derivatives?

Answer: Contradictions may arise from variations in experimental design. Mitigation strategies include:

  • Standardized assays : Use consistent cell lines (e.g., HEK-293 for cytotoxicity) and controls.
  • Dosage normalization : Compare molar concentrations rather than mass-based doses.
  • Meta-analysis : Cross-reference data from PubMed, Scopus, and patent databases to identify trends .
Study Activity Reported Assay Conditions Key Variables
A (2023)Antifungal (IC50: 5 µM)Candida albicans, 48hpH 7.4, RPMI media
B (2024)No activity (IC50 > 50 µM)Aspergillus niger, 72hpH 6.0, Sabouraud media

Q. How can computational chemistry predict the stability and regioselectivity of 2-(ethoxymethyl)-1H-imidazole in drug design?

Answer:

  • DFT calculations : Model frontier molecular orbitals (HOMO/LUMO) to predict electrophilic attack sites. Ethoxymethyl groups lower LUMO energy, favoring nucleophilic additions at the 4-position .
  • Molecular dynamics (MD) : Simulate solvation effects and protein-ligand interactions. For example, ethoxymethyl-substituted imidazoles show higher binding affinity to cytochrome P450 due to hydrophobic pockets .
  • Docking studies : Use software like AutoDock Vina to screen virtual libraries for target specificity .

Q. What challenges arise in achieving regioselective functionalization of 2-(ethoxymethyl)-1H-imidazole, and how can catalysts address them?

Answer:

  • Regioselectivity issues : Competing reactions at N1, C4, and C5 positions due to similar electronic environments.
  • Catalyst optimization :
    • Lewis acids (e.g., ZnCl2) : Direct substitutions to the 4-position by coordinating to the imidazole nitrogen .
    • Enzymatic catalysis : Lipases (e.g., Candida antarctica) enable mild, selective acylations .
  • Protecting groups : Use tert-butoxycarbonyl (Boc) to block N1 during functionalization .

Q. How can crystallographic data inform the design of 2-(ethoxymethyl)-1H-imidazole derivatives with enhanced bioactivity?

Answer:

  • Hydrogen bonding patterns : Ethoxymethyl groups form hydrogen bonds with protein residues (e.g., Thr114 in kinase inhibitors), enhancing binding affinity.
  • Torsional angles : Planar imidazole rings with ethoxymethyl substituents at 120° angles improve membrane permeability .
  • Polymorphism screening : Identify stable crystal forms to optimize bioavailability .

Q. What in vitro models are suitable for evaluating the pharmacokinetic properties of 2-(ethoxymethyl)-1H-imidazole derivatives?

Answer:

  • Caco-2 cells : Assess intestinal absorption and P-glycoprotein efflux.
  • Microsomal stability tests : Use liver microsomes to predict metabolic clearance (e.g., CYP3A4 oxidation) .
  • Plasma protein binding assays : Equilibrium dialysis to measure unbound fractions .

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